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For researchers, scientists, and drug development professionals, understanding the

electrophilicity of Lewis acids is paramount for predicting reactivity and designing novel

synthetic methodologies. Among the diverse landscape of Lewis acids, boronium ions have

emerged as exceptionally potent electrophiles. This guide provides a comprehensive

comparison of the electrophilicity of boronium ions relative to other common Lewis acids,

supported by experimental data and detailed methodologies.

Boronium ions, cationic boron species with a vacant p-orbital, exhibit significantly enhanced

Lewis acidity compared to their neutral borane counterparts. This heightened electrophilicity

makes them valuable in a range of chemical transformations, including catalysis and

stoichiometric reactions. To quantify and compare their electrophilic character, several

experimental and computational methods are employed, primarily focusing on Hydride Ion

Affinity (HIA), Fluoride Ion Affinity (FIA), and the Gutmann-Beckett method.

Quantitative Comparison of Lewis Acidity
The following tables summarize key quantitative measures of electrophilicity for a selection of

boronium ions and other representative Lewis acids. Higher values for Hydride Ion Affinity,

Fluoride Ion Affinity, and Gutmann-Beckett Acceptor Number indicate greater Lewis acidity.

Hydride Ion Affinity (HIA)
Hydride Ion Affinity provides a measure of the thermodynamic driving force for a Lewis acid to

accept a hydride ion. It is a valuable indicator of the ability of a Lewis acid to activate H-H and
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C-H bonds.

Lewis Acid Hydride Ion Affinity (HIA) (kcal/mol)

[Mes₂B]⁺ High (qualitative)

[(IiPr₂)(BC₈H₁₄)]⁺ High (qualitative)

B(C₆F₅)₃ ~100

[Ph₃C]⁺ ~230

Silylium Ions (e.g., [R₃Si]⁺) Generally higher than carbenium ions

Note: Quantitative HIA values for many boronium ions are not readily available in compiled

tables and are often discussed in relative terms or calculated for specific reaction mechanisms.

Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity is a widely used computational metric to assess the intrinsic Lewis acidity

of a molecule in the gas phase. It represents the negative of the enthalpy change for the

reaction of the Lewis acid with a fluoride ion.

Lewis Acid Fluoride Ion Affinity (FIA) (kJ/mol)

BF₃ 342[1]

BCl₃ 439

BBr₃ 473

B(C₆F₅)₃ 452[1]

AlCl₃ 535

Silylium Ions (e.g., [R₃Si]⁺) Generally very high (>500)

Boronium Ions Expected to be very high (specific data sparse)

Note: FIA values are typically calculated and can vary based on the computational method

employed.
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Gutmann-Beckett Acceptor Numbers (AN)
The Gutmann-Beckett method provides an experimental measure of Lewis acidity based on the

change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO),

upon interaction with the Lewis acid.

Lewis Acid Gutmann-Beckett Acceptor Number (AN)

B(C₆F₅)₃ 82[2]

BF₃ 89[2]

BCl₃ 105.7[3]

BBr₃ 109.3[3]

BI₃ 115[2]

AlCl₃ 87[2]

TiCl₄ 70[2]

Borenium Ionic Liquids (e.g., [BCl₂(4pic)][AlCl₄]) up to 182[4]

Experimental and Computational Protocols
Hydride Ion Affinity (HIA) Determination (Computational)
The determination of HIA is predominantly carried out using computational methods,

specifically Density Functional Theory (DFT).

Protocol:

Geometry Optimization: The geometries of the Lewis acid (LA), the corresponding hydride

adduct (LAH), and the hydride ion (H⁻) are optimized using a selected DFT functional (e.g.,

B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

Frequency Calculation: Vibrational frequency calculations are performed at the same level of

theory to confirm that the optimized structures are true minima on the potential energy

surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
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Enthalpy Calculation: The electronic energies, ZPVE, and thermal corrections are used to

calculate the gas-phase enthalpies of the Lewis acid, the hydride adduct, and the hydride ion

at a standard temperature (usually 298.15 K).

HIA Calculation: The HIA is calculated as the negative of the enthalpy change (ΔH) for the

reaction: LA + H⁻ → LAH.

Fluoride Ion Affinity (FIA) Determination (Computational)
Similar to HIA, FIA is a computationally derived value that reflects the intrinsic Lewis acidity.

Protocol:

Isodesmic Reaction Approach: To improve accuracy and minimize errors from the calculation

of the "naked" fluoride ion, an isodesmic reaction approach is often employed.[5] A reference

Lewis acid with a well-established FIA (e.g., BF₃ or SiF₄) is used.

Computational Level: The geometries of the Lewis acid of interest (LA), its fluoride adduct

(LAF), the reference Lewis acid (LA_ref), and its fluoride adduct (LA_refF) are optimized

using a high level of theory, such as coupled-cluster with single, double, and perturbative

triple excitations (CCSD(T)) with a large basis set, or a reliable DFT functional.[6][7]

Enthalpy Calculations: The enthalpies of all species are calculated as described for the HIA

protocol.

FIA Calculation: The FIA of the Lewis acid of interest is calculated using the following

equation: FIA(LA) = FIA(LA_ref) - [ΔH(LAF) - ΔH(LA)] + [ΔH(LA_refF) - ΔH(LA_ref)].

Gutmann-Beckett Method (Experimental)
The Gutmann-Beckett method is a widely used experimental technique to determine the

acceptor number (AN) of a Lewis acid.[2][8]

Protocol:

Probe Molecule: Triethylphosphine oxide (Et₃PO) is used as the ³¹P NMR probe molecule.
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Reference Chemical Shift: The ³¹P NMR chemical shift of a solution of Et₃PO in a non-

coordinating, weakly Lewis acidic solvent (e.g., hexane or dichloromethane) is measured.

This serves as the reference chemical shift (δ_ref).

Sample Preparation: A solution of the Lewis acid to be tested is prepared in the same

solvent, and an equimolar amount of Et₃PO is added.

³¹P NMR Measurement: The ³¹P NMR spectrum of the sample is recorded, and the chemical

shift of the Et₃PO-Lewis acid adduct (δ_sample) is determined.

Acceptor Number Calculation: The Acceptor Number (AN) is calculated using the following

formula: AN = 2.21 × (δ_sample - δ_ref).

Catalytic Application of Boronium Ions: Imine
Hydrogenation
The high electrophilicity of boronium ions makes them effective catalysts in various organic

transformations. A notable example is the metal-free hydrogenation of imines, where the

borenium ion acts as a key intermediate in the activation of molecular hydrogen.[9]
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Catalytic Cycle

Overall Reaction

Borenium Catalyst
[(NHC)BR₂]⁺

H₂ Activation

+ H₂

Imine Substrate
R'R''C=NR'''

Hydridoborate
[(NHC)B(H)R₂]

Heterolytic Cleavage

+ Imine
- Amine

Amine Product
R'R''CH-NHR'''

+ [H]⁻ (from Hydridoborate)
+ [H]⁺

Imine

Amine

H₂

Click to download full resolution via product page

Catalytic cycle for the hydrogenation of imines using a borenium catalyst.

In this catalytic cycle, the electrophilic borenium cation facilitates the heterolytic cleavage of

dihydrogen (H₂), forming a hydridoborate species. This intermediate then delivers a hydride to

the imine substrate, which is subsequently protonated to yield the amine product and

regenerate the borenium catalyst.
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Logical Relationship: Factors Influencing Boronium
Ion Electrophilicity
The electrophilicity of a boronium ion is not a fixed property but is influenced by several factors,

primarily the nature of the substituents on the boron atom and the coordinating Lewis base.

Boronium Ion Electrophilicity

Substituents on Boron (R) Coordinating Lewis Base (L)

Electron-Withdrawing Groups

Increases Electrophilicity

Electron-Donating Groups

Decreases Electrophilicity

Weakly Donating/Sterically Hindered Base

Increases Electrophilicity of [BR₂L]⁺

Strongly Donating Base

Decreases Electrophilicity of [BR₂L]⁺

Click to download full resolution via product page

Factors influencing the electrophilicity of boronium ions.

Electron-withdrawing substituents on the boron atom enhance its Lewis acidity by further

polarizing the B-R bonds and increasing the positive charge on the boron center. Conversely,

electron-donating groups decrease electrophilicity. The nature of the Lewis base that stabilizes

the boronium ion also plays a crucial role. Weakly donating or sterically hindered Lewis bases

lead to a more "borenium-like" character with a highly electrophilic boron center, while strongly

donating bases result in a more "boronium-like" character with a less electrophilic,

tetracoordinate boron atom.

Conclusion
Boronium ions represent a class of highly electrophilic Lewis acids with significant potential in

chemical synthesis and catalysis. Their Lewis acidity, as quantified by experimental and

computational methods, often surpasses that of many common neutral Lewis acids. The ability

to tune their electrophilicity through modification of substituents and coordinating bases
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provides a powerful tool for the rational design of new reagents and catalysts. This guide

provides a foundational understanding for researchers seeking to harness the unique reactivity

of these potent electrophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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